

# 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide NMR analysis

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## Compound of Interest

Compound Name:	4-chloro-N-methoxy-N-methylpyridine-2-carboxamide
Cat. No.:	B1455348

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An In-Depth Technical Guide to the NMR Analysis of **4-chloro-N-methoxy-N-methylpyridine-2-carboxamide**

## Introduction

**4-chloro-N-methoxy-N-methylpyridine-2-carboxamide** is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its utility largely stems from the Weinreb amide functionality, which allows for controlled C-C bond formation. A thorough understanding of its structure and purity is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. This guide provides a detailed exploration of the  $^1\text{H}$  and  $^{13}\text{C}$  NMR analysis of this compound, offering insights into spectral interpretation, experimental considerations, and the identification of common impurities.

## Molecular Structure and NMR-Active Nuclei

The primary NMR-active nuclei in **4-chloro-N-methoxy-N-methylpyridine-2-carboxamide** are  $^1\text{H}$  and  $^{13}\text{C}$ . A comprehensive analysis of both is necessary for unambiguous structure elucidation and purity assessment.

Figure 1. Molecular structure of **4-chloro-N-methoxy-N-methylpyridine-2-carboxamide**.

## Predicted $^1\text{H}$ NMR Spectral Analysis

The  $^1\text{H}$  NMR spectrum of **4-chloro-N-methoxy-N-methylpyridine-2-carboxamide** is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl and methoxy protons of the Weinreb amide.

Table 1: Predicted  $^1\text{H}$  NMR Chemical Shifts and Multiplicities

Protons	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-6	8.5 - 8.7	d	5.0 - 5.5
H-5	7.8 - 8.0	dd	5.0 - 5.5, ~2.0
H-3	7.4 - 7.6	d	~2.0
N-OCH <sub>3</sub>	~3.8	s (or br s)	-
N-CH <sub>3</sub>	~3.3	s (or br s)	-

## Rationale for Chemical Shift Assignments:

- Pyridine Ring Protons: The electron-withdrawing nature of the nitrogen atom and the carboxamide group significantly deshields the protons on the pyridine ring, shifting them downfield.[1][2][3]
  - H-6: Being ortho to the nitrogen, this proton is the most deshielded.[1][2]
  - H-5: This proton will appear as a doublet of doublets due to coupling with both H-6 and H-3.
  - H-3: The chloro-substituent at the 4-position will influence the chemical shift of H-3.
- Weinreb Amide Protons: The chemical shifts of the N-methoxy and N-methyl protons are characteristic.[4]
  - N-OCH<sub>3</sub> and N-CH<sub>3</sub>: These will appear as singlets. However, due to restricted rotation around the amide C-N bond, these signals may be broadened at room temperature.[4] This phenomenon is particularly pronounced in ortho-substituted benzamides and can be expected here as well.[4]

## Predicted $^{13}\text{C}$ NMR Spectral Analysis

The  $^{13}\text{C}$  NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted  $^{13}\text{C}$  NMR Chemical Shifts

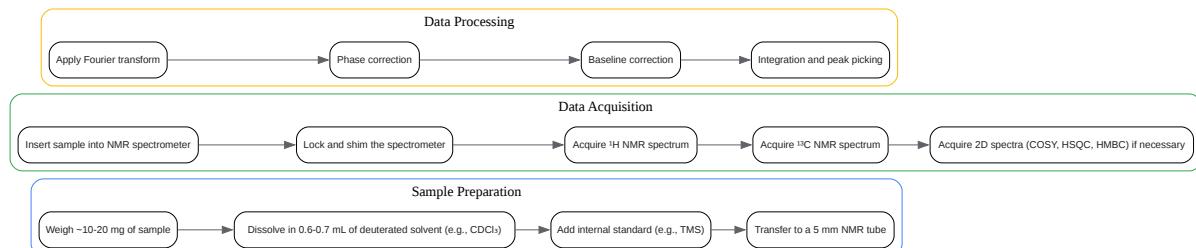
Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
C=O	165 - 170
C-2	150 - 155
C-6	148 - 152
C-4	140 - 145
C-5	125 - 130
C-3	120 - 125
N-OCH <sub>3</sub>	~61
N-CH <sub>3</sub>	~34

### Rationale for Chemical Shift Assignments:

- Carbonyl Carbon (C=O): The carbonyl carbon of the amide will be the most downfield signal.
- Pyridine Ring Carbons: The chemical shifts of the pyridine carbons are influenced by the nitrogen atom and the substituents.[5][6]
- Weinreb Amide Carbons: The N-OCH<sub>3</sub> and N-CH<sub>3</sub> carbons have characteristic chemical shifts.[7][8] Similar to the proton signals, the N-CH<sub>3</sub> signal may appear broad.

### Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.



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Figure 2. A typical experimental workflow for NMR analysis.

## Step-by-Step Methodology:

- Sample Preparation:
  - Accurately weigh 10-20 mg of **4-chloro-N-methoxy-N-methylpyridine-2-carboxamide**.
  - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>). Chloroform-d is a common choice for similar compounds.
  - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.
  - Transfer the solution to a clean, dry 5 mm NMR tube.
- Data Acquisition:
  - Insert the NMR tube into the spectrometer.

- Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
- Acquire a standard  $^1\text{H}$  NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum. Due to the lower natural abundance of  $^{13}\text{C}$ , a larger number of scans will be required.
- If further structural confirmation is needed, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

- Data Processing:
  - Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.
  - Perform phase and baseline corrections to ensure accurate integration and peak picking.
  - Reference the spectra to the internal standard (TMS at 0.00 ppm).
  - Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative ratios of the different types of protons.
  - Identify the chemical shifts of all peaks in both the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.

## Identification of Potential Impurities

NMR spectroscopy is highly effective for identifying and quantifying impurities. Potential impurities in a synthesis of **4-chloro-N-methoxy-N-methylpyridine-2-carboxamide** could include:

- Starting materials: Unreacted 4-chloropicolinic acid or its activated form.
- Byproducts: Hydrolysis of the Weinreb amide to the corresponding carboxylic acid.
- Residual solvents: Solvents used in the synthesis and purification steps.

The presence of these impurities would be indicated by additional, unassigned peaks in the NMR spectra.

## Conclusion

The NMR analysis of **4-chloro-N-methoxy-N-methylpyridine-2-carboxamide** is a powerful method for its structural characterization and purity assessment. A thorough understanding of the expected chemical shifts and coupling patterns, combined with a robust experimental protocol, allows for confident identification and quality control. The potential for rotamers leading to broadened signals in the Weinreb amide moiety is a key feature to consider during spectral interpretation. For unambiguous assignment, especially in complex mixtures, 2D NMR techniques are invaluable.

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